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molecular formula C11H14N2O2 B8778580 (4-Amino-5-methoxy-1-methyl-1H-indol-2-yl)methanol

(4-Amino-5-methoxy-1-methyl-1H-indol-2-yl)methanol

Cat. No. B8778580
M. Wt: 206.24 g/mol
InChI Key: HMYMRPWLGVWRCB-UHFFFAOYSA-N
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Patent
US06656926B2

Procedure details

A solution of potassium nitrosodisulfonate (KSO3)2NO (590 mg, 2.2 mmol) in sodium phosphate buffer (0.4 M, pH=6, 13 mL) was added to a solution of 11 (130 mg, 0.63 mmol) in acetone (8 mL). The reaction mixture was stirred for 1 h at room temperature, ethyl acetate and water were added, and the aqueous layer was extracted (EtOAc, 3×). The combined organic layers were dried over Na2SO4 and evaporated. Column chromatography of the crude product (EtOAc) afforded 12 (122 mg, 87%) as an orange solid; Rf=0.62 (EtOAc); 1H NMR (CDCl3): δ 6.58 (1H, s), 5.67 (1H, s), 4.68 (2H, s), 4.03 (3H, s), 3.83 (3H, s).
[Compound]
Name
potassium nitrosodisulfonate (KSO3)2NO
Quantity
590 mg
Type
reactant
Reaction Step One
Name
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
87%

Identifiers

REACTION_CXSMILES
NC1C(OC)=CC=[C:7]2[C:3]=1[CH:4]=[C:5]([CH2:14][OH:15])[N:6]2C.[C:16]([O:19][CH2:20][CH3:21])(=O)C.[OH2:22].[CH3:23][C:24]([CH3:26])=[O:25]>P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>[OH:15][CH2:14][C:5]1[N:6]([CH3:7])[C:23]2[C:24](=[O:25])[CH:26]=[C:20]([O:19][CH3:16])[C:21](=[O:22])[C:3]=2[CH:4]=1 |f:4.5.6.7|

Inputs

Step One
Name
potassium nitrosodisulfonate (KSO3)2NO
Quantity
590 mg
Type
reactant
Smiles
Name
Quantity
130 mg
Type
reactant
Smiles
NC1=C2C=C(N(C2=CC=C1OC)C)CO
Name
Quantity
8 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
13 mL
Type
solvent
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted (EtOAc, 3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1N(C=2C(C=C(C(C2C1)=O)OC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 122 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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